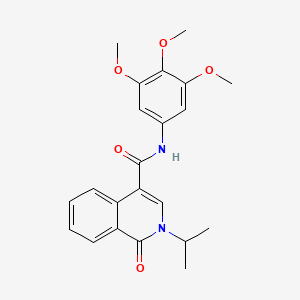![molecular formula C17H20N4O2 B11005758 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(hydroxymethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B11005758.png)
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(hydroxymethyl)-1H-benzimidazol-6-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[2-(HYDROXYMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]PROPANAMIDE is a complex organic compound that features a pyrrole ring and a benzimidazole moiety
Preparation Methods
The synthesis of 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[2-(HYDROXYMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]PROPANAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrrole and benzimidazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the benzimidazole moiety, leading to the formation of reduced derivatives.
Substitution: Both the pyrrole and benzimidazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[2-(HYDROXYMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[2-(HYDROXYMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding sites on the target molecules.
Comparison with Similar Compounds
Similar compounds include other pyrrole and benzimidazole derivatives. 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[2-(HYDROXYMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)THIOPHENE-2-CARBOXYLIC ACID
- 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENOL
These compounds share structural similarities but differ in their specific functional groups and resulting properties.
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-N-[2-(hydroxymethyl)-3H-benzimidazol-5-yl]propanamide |
InChI |
InChI=1S/C17H20N4O2/c1-11-3-4-12(2)21(11)8-7-17(23)18-13-5-6-14-15(9-13)20-16(10-22)19-14/h3-6,9,22H,7-8,10H2,1-2H3,(H,18,23)(H,19,20) |
InChI Key |
NJVSFTJIYKIUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCC(=O)NC2=CC3=C(C=C2)N=C(N3)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11005675.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B11005680.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11005683.png)
![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B11005691.png)
![N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B11005697.png)
![N-(3-butoxypropyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11005705.png)
![{1-[({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11005719.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B11005727.png)
![ethyl 2-({[5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11005728.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11005733.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11005747.png)
![1-(1H-indazol-3-yl)-5-oxo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B11005752.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11005756.png)
